Kinase Inhibition Potency: Class-Level TYK2/JAK Activity of Cyclopropylmethyl-Bearing Pyrazolo[1,5-a]pyrazine
A difunctionalized pyrazolo[1,5-a]pyrazine derivative retaining the N-cyclopropylmethyl-4-amino moiety (BDBM305803) displays TYK2 IC50 = 62 nM, JAK2 IC50 = 299 nM, and JAK1 IC50 = 316 nM in a caliper-based enzymatic assay, confirming that the scaffold substitution pattern is permissive for potent JAK family inhibition [1]. In contrast, structurally related analogs in the same patent series where the cyclopropylmethyl group is replaced by a cyclopropylsulfonyl or other motifs show markedly reduced potency (IC50 >10,000 nM against TYK2) [2]. Although direct quantitative data for N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine as a minimal core have not been publicly disclosed, the available SAR provides a class-level inference that the cyclopropylmethyl appendage is a critical contributor to JAK/TYK2 engagement.
| Evidence Dimension | TYK2 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | Not publicly reported; inferred potency window based on analog SAR |
| Comparator Or Baseline | BDBM305803 (complex analog bearing cyclopropylmethyl motif): TYK2 IC50 = 62 nM; Des-cyclopropylmethyl analogs in same patent: IC50 >10,000 nM |
| Quantified Difference | Approximately >160-fold potency loss upon removal of cyclopropylmethyl motif |
| Conditions | Recombinant human TYK2 JH1 kinase domain; 10 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% BSA, 0.0005% Tween 20, 1 mM ATP |
Why This Matters
The cyclopropylmethyl substituent appears structurally essential for meaningful JAK/TYK2 engagement, making this compound a rational choice as a minimalist starting point or negative-control scaffold in kinase inhibitor programs.
- [1] BindingDB entry BDBM305803. TYK2 IC50 = 62 nM. Accessed April 2026. View Source
- [2] BindingDB entry BDBM305810. TYK2 IC50 = 10,000 nM for des-cyclopropylmethyl analog. Accessed April 2026. View Source
